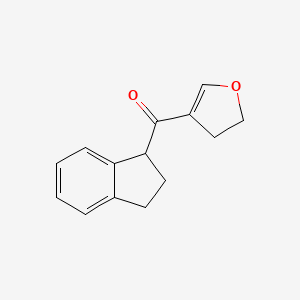
1-(2,2-Diethoxyethoxy)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethoxy)octane is an organic compound with the molecular formula C14H30O3. It is a member of the class of compounds known as ethers, specifically a dialkyl ether. This compound is characterized by the presence of an octane chain attached to a diethoxyethoxy group. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
1-(2,2-Diethoxyethoxy)octane can be synthesized through the reaction of octanol with diethoxyethane in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.
化学反応の分析
Types of Reactions
1-(2,2-Diethoxyethoxy)octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
科学的研究の応用
1-(2,2-Diethoxyethoxy)octane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethoxy)octane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its ether group can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in different environments.
類似化合物との比較
Similar Compounds
- 1-(2-Methoxyethoxy)octane
- 1-(2-Ethoxyethoxy)octane
- 1-(2,2-Dimethoxyethoxy)octane
Uniqueness
1-(2,2-Diethoxyethoxy)octane is unique due to its specific ether structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar compounds can affect its solubility, boiling point, and reactivity, making it suitable for specific applications where other compounds may not be as effective.
特性
CAS番号 |
105744-08-9 |
|---|---|
分子式 |
C14H30O3 |
分子量 |
246.39 g/mol |
IUPAC名 |
1-(2,2-diethoxyethoxy)octane |
InChI |
InChI=1S/C14H30O3/c1-4-7-8-9-10-11-12-15-13-14(16-5-2)17-6-3/h14H,4-13H2,1-3H3 |
InChIキー |
CLACNUQUTNIFQX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCC(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




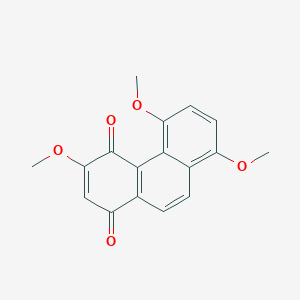
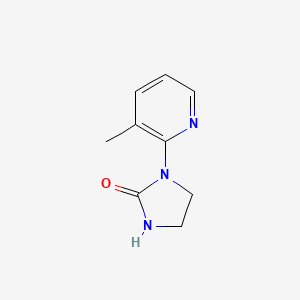

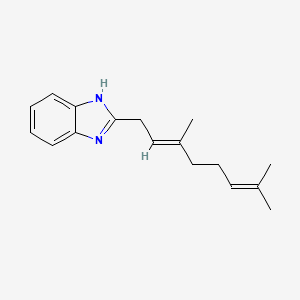
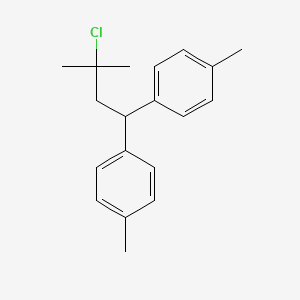
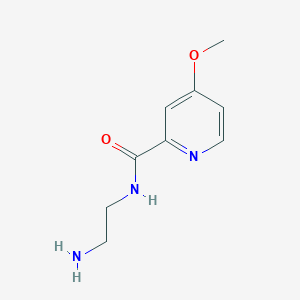

![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)
![[[1,1'-Biphenyl]-2,5-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14330440.png)

